N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
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Scientific Research Applications
Pyridine and Piperidine Derivatives in Insecticidal Applications
Research on pyridine and piperidine derivatives has shown significant insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. For example, a study demonstrated that certain pyridine derivatives possess insecticidal activities comparable to or better than known insecticides such as acetamiprid. This indicates that N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide could potentially be explored for insecticidal properties, given its structural similarity to these active compounds (Bakhite et al., 2014).
Antihypertensive Properties of Piperidine Derivatives
Compounds featuring piperidine and tetrahydroquinoline structures have been investigated for their antihypertensive effects. A series of piperidine derivatives with quinazoline ring systems were prepared and exhibited strong hypotensive effects in spontaneously hypertensive rat models. This suggests the potential of this compound to act as a lead compound for the development of new antihypertensive medications (Takai et al., 1986).
Pharmacological Potential in Modulating Orexin Receptors
Orexin receptors play a crucial role in regulating wakefulness and sleep. Studies on compounds targeting these receptors have shown significant effects on sleep modulation, suggesting a research path for this compound in investigating sleep disorders or developing new sleep aids. The specific blockade of orexin receptors could provide therapeutic benefits for conditions such as insomnia (Dugovic et al., 2009).
Anticancer Activity and Topoisomerase I Targeting
Compounds with structural features similar to this compound have shown potent anticancer activity, especially targeting topoisomerase I. These compounds could serve as a basis for developing new anticancer agents with improved efficacy and selectivity. The exploration of this compound in cancer research could lead to novel therapeutic options (Ruchelman et al., 2004).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-28-25(32)26(33)29-22-10-4-3-8-21(22)17-27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,18H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHPFJTGCUMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.